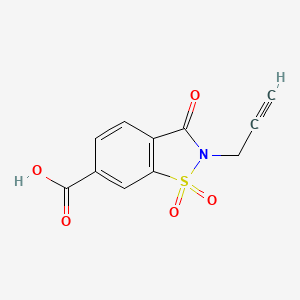
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug molecule. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects. In
Scientific Research Applications
Molecular Docking Studies
Docking studies and crystal structure analysis of tetrazole derivatives, including those with similar structures to the compound , have been used to understand their interaction within the active site of enzymes like cyclooxygenase-2, showcasing their potential as COX-2 inhibitors. This application is crucial for designing drugs targeting inflammation and pain management without considering their dosages or side effects (Al-Hourani et al., 2015).
Corrosion Inhibition
Research has demonstrated the efficacy of certain urea derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, including variations of the given chemical structure, significantly reduce corrosion, indicating their importance in protecting metal surfaces in acidic environments (Bahrami & Hosseini, 2012).
Antimicrobial Activity
Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties. This research highlights the potential of these compounds in combating microbial infections, thereby contributing to the development of new antibiotics or antiseptic agents (Rani et al., 2014).
Nonlinear Optical (NLO) Properties
Studies on bis-chalcone derivatives doped polymer have revealed significant second harmonic generation (SHG) efficiencies and hyperpolarizabilities, suggesting applications in optical communication technologies and laser systems. Compounds structurally related to the queried molecule demonstrate promising NLO properties, indicating their potential in developing new optical materials (Shettigar et al., 2006).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMBAXWNDOAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)
![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)
![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)


![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2716694.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2716702.png)


![Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate](/img/structure/B2716708.png)